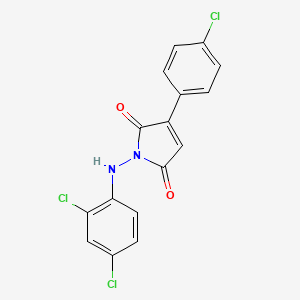

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione

Description

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione (hereafter referred to as the "target compound") is a pyrrole-2,5-dione derivative characterized by two distinct substituents: a 4-chlorophenyl group at the 3-position and a 2,4-dichloroanilino moiety at the 1-position. Pyrrole-2,5-diones are known for their diverse bioactivity, including roles as protein kinase C (PKC) inhibitors () and fungicides (). The chlorine substituents likely enhance lipophilicity and stability, influencing its pharmacokinetic or pesticidal properties.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)12-8-15(22)21(16(12)23)20-14-6-5-11(18)7-13(14)19/h1-8,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXYXNPQQBOYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst. The reaction conditions may include:

- Solvent: Ethanol or methanol

- Catalyst: Acidic or basic catalyst

- Temperature: 60-80°C

- Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:

- Continuous flow reactors

- High-throughput screening for catalyst optimization

- Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Chlorine gas for halogenation

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

Medicine: Investigated for its potential therapeutic effects

Industry: Used in the development of new materials or as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound is compared to five structurally related pyrrole-2,5-diones (Table 1), highlighting variations in substituents, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Chlorine vs. Fluorine: Fluoroimide () replaces chlorine with fluorine at the phenyl group, reducing molecular weight but improving resistance to oxidative degradation. The target compound’s dichloroanilino group may offer stronger electrophilic reactivity, enhancing pesticidal efficacy.

- Methoxy Groups : The LEAP CHEM compound () incorporates methoxy groups, which increase polarity and solubility, making it suitable as a synthetic intermediate. In contrast, the target compound’s lack of methoxy groups suggests higher lipophilicity, favoring membrane penetration.

- Trifluoromethyl vs.

Application-Specific Insights

- Pharmaceutical Potential: PKC inhibitors in feature indole and quinazoline moieties, enabling selective kinase inhibition. The target compound’s dichloroanilino group may lack the steric bulk required for PKC binding, redirecting its utility toward agrochemicals.

- Agrochemical Performance : Fluoroimide’s fungicidal use () highlights the importance of halogenated aryl groups. The target compound’s additional chlorine atoms could extend its spectrum of activity against resistant fungal strains.

Biological Activity

3-(4-Chlorophenyl)-1-(2,4-dichloroanilino)pyrrole-2,5-dione (CAS No. 271254-71-8) is a synthetic organic compound belonging to the class of pyrrole derivatives. Its molecular formula is , with a molecular weight of 367.61 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.

- Boiling Point : 493.5 ± 55.0 °C (predicted)

- Density : 1.605 ± 0.06 g/cm³ (predicted)

- pKa : -2.92 ± 0.40 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichloroaniline in the presence of a suitable catalyst, often using solvents like ethanol or methanol at temperatures between 60-80°C for several hours .

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyrrole derivatives could inhibit the growth of various cancer cell lines and in vivo tumors by targeting specific pathways associated with tumor growth .

The biological activity is hypothesized to involve:

- Inhibition of Tyrosine Kinases : The compound may act as an inhibitor for tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival.

- Interaction with Membrane Lipids : It has been shown to interact with lipid bilayers, potentially altering membrane dynamics and leading to increased permeability or disruption of cellular signaling pathways .

Case Studies

- Antiproliferative Activity : In vitro studies demonstrated that certain derivatives significantly inhibited colon cancer cell lines (HCT-116, SW-620) with GI50 values around .

- Animal Models : In vivo studies using chemically induced colon cancer models in rats showed reduced tumor growth upon treatment with related pyrrole derivatives, suggesting a promising avenue for further development as anticancer agents .

Summary of Findings

| Study | Cell Line/Model | Activity Observed | GI50 Value (M) |

|---|---|---|---|

| Dubinina et al., 2007 | HCT-116 | Inhibition of growth | |

| Kuznietsova et al., 2013 | Rat model | Reduced tumor growth | Not specified |

Q & A

Q. How can hybrid computational-experimental frameworks accelerate derivative discovery?

- Methodology :

- Virtual Screening : Generate derivative libraries (e.g., substituting dichloroanilino groups) using Cheminformatics tools.

- High-Throughput Experimentation : Validate top candidates in parallel microreactors, leveraging ICReDD’s feedback loop between simulation and lab data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.